2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
Brand Name: Vulcanchem
CAS No.: 382-14-9
VCID: VC2001945
InChI: InChI=1S/C4H3BrF6/c5-1-2(3(6,7)8)4(9,10)11/h2H,1H2
SMILES: C(C(C(F)(F)F)C(F)(F)F)Br
Molecular Formula: C4H3BrF6
Molecular Weight: 244.96 g/mol

2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane

CAS No.: 382-14-9

Cat. No.: VC2001945

Molecular Formula: C4H3BrF6

Molecular Weight: 244.96 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane - 382-14-9

Specification

CAS No. 382-14-9
Molecular Formula C4H3BrF6
Molecular Weight 244.96 g/mol
IUPAC Name 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane
Standard InChI InChI=1S/C4H3BrF6/c5-1-2(3(6,7)8)4(9,10)11/h2H,1H2
Standard InChI Key BQNGWIBVQDAJNJ-UHFFFAOYSA-N
SMILES C(C(C(F)(F)F)C(F)(F)F)Br
Canonical SMILES C(C(C(F)(F)F)C(F)(F)F)Br

Introduction

Chemical Identity and Structure

2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organobromine compound with the molecular formula C₄H₃BrF₆ . The structure features a central carbon atom (C-2) bearing a bromomethyl group, flanked by two trifluoromethyl groups. This arrangement creates a unique electrophilic center that contributes to the compound's distinctive reactivity profile.

Basic Identification Data

ParameterInformation
Chemical Name2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
CAS Number382-14-9
Molecular FormulaC₄H₃BrF₆
Molecular Weight244.96 g/mol
MDL NumberMFCD04038269
Synonyms3-bromo-1,1,1-trifluoro-2-(trifluoromethyl)propane
European Community (EC) Number689-846-5

The compound features six fluorine atoms distributed across two trifluoromethyl groups, creating an electron-deficient environment that influences its chemical behavior significantly. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, making this compound valuable in synthetic organic chemistry .

Physical and Chemical Properties

2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane exists as a liquid at room temperature, which makes it particularly convenient for handling in laboratory settings compared to gaseous reagents . Its physical state facilitates precise dosing in synthetic applications without requiring specialized equipment.

Physical Properties

PropertyValueReference
Physical State at 25°CLiquid
Boiling Point78°C
Molecular Weight244.96 g/mol
Melting PointNot available
Flash PointNot available
DensityNot available

The compound's relatively low boiling point of 78°C indicates high volatility, which has implications for both its handling and reactivity . The presence of fluorine atoms significantly affects its physical properties compared to non-fluorinated analogs, typically resulting in lower boiling points and decreased surface tension.

Spectroscopic Properties

While comprehensive spectroscopic data is limited in the available literature, the compound can be characterized using standard analytical techniques including NMR spectroscopy (particularly ¹H, ¹³C, and ¹⁹F NMR), mass spectrometry, and infrared spectroscopy . The presence of the CF₃ groups typically gives rise to characteristic signals in ¹⁹F NMR, providing a convenient handle for tracking reactions involving this compound.

Hazard CodeDescriptionClassification Category
H315Causes skin irritationSkin Irritation Category 2
H319Causes serious eye irritationEye Irritation Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure Category 3

Precautionary Measures

Safety data sheets recommend the following precautionary measures when handling this compound :

  • Use in well-ventilated areas

  • Wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety glasses with side shields, and lab coat

  • Avoid contact with skin, eyes, and clothing

  • Wash hands thoroughly after handling

  • Store in tightly closed containers in a cool, well-ventilated place

First Aid Measures

In case of exposure, the following first aid measures are recommended :

  • Eye contact: Wash out immediately with fresh running water, ensuring complete irrigation of the eye by keeping eyelids apart

  • Skin contact: Remove contaminated clothing and wash affected area with soap and water

  • Inhalation: Remove from exposure area to fresh air

  • Ingestion: Seek immediate medical attention

Reactivity and Reaction Mechanisms

One of the most noteworthy aspects of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is its distinctive reactivity under basic conditions, which makes it particularly valuable in organic synthesis.

Formation of Hexafluoroisobutylene

Under basic conditions, 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane readily undergoes β-elimination of HBr to produce hexafluoroisobutylene (HFIB) . This transformation occurs rapidly (within minutes) and is facilitated by the presence of the two CF₃ groups, which enhance the acidity of the central C-H bond . This represents a significant advantage over using HFIB directly, as the latter is a gas at room temperature and more challenging to handle safely .

The elimination reaction can be represented as:

C₄H₃BrF₆ + Base → C₄H₂F₆ (HFIB) + HBr

This in situ generation of HFIB creates a highly electrophilic reagent that can participate in subsequent reactions, particularly with nucleophiles .

SN2' Reaction Mechanism

The generated HFIB can react with nucleophiles via an SN2' mechanism, leading to the formation of pentafluoroalkene intermediates . This process involves an allylic shift where the nucleophile attacks the electron-deficient double bond . In situ NMR experiments have confirmed this mechanistic pathway .

Hydrofluorination

When excess fluoride ions are present (e.g., from tetrabutylammonium fluoride, TBAF), the pentafluoroalkene intermediate can undergo hydrofluorination to form the saturated hexafluorinated product . This cascade process of elimination/allylic shift/hydrofluorination provides an efficient route to introduce hexafluoroisobutyl groups into organic molecules.

Applications in Organic Synthesis

The unique reactivity profile of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane makes it particularly valuable in several synthetic applications.

Hexafluoroisobutylation of Enolates

Research Findings and Case Studies

Several research studies have demonstrated the synthetic utility of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in organic synthesis.

BaseMain ProductProposed Mechanism
TBAFSaturated hexafluoroisobutyl derivativeElimination → SN2' → Hydrofluorination
DBUMixture of productsElimination → SN2' → Partial hydrofluorination
NaOHPredominantly pentafluoroalkeneElimination → SN2'

This base-dependent reactivity provides a means to control the outcome of the reaction and access different fluorinated structural motifs.

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